5-imidazol-1-yl-3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine
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Overview
Description
5-imidazol-1-yl-3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-imidazol-1-yl-3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine typically involves multi-step reactions. One common method includes the following steps:
Formation of the Imidazole Ring: This can be achieved by reacting glyoxal with ammonia, resulting in the formation of imidazole.
Formation of the Benzimidazole Ring: This involves the condensation of o-phenylenediamine with formic acid or its derivatives.
Coupling with Pyridine: The final step involves coupling the benzimidazole and imidazole rings with a pyridine derivative under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and catalyst efficiency are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-imidazol-1-yl-3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-imidazol-1-yl-3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-imidazol-1-yl-3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole structure.
Metronidazole: A bactericidal agent with an imidazole ring.
Uniqueness
5-imidazol-1-yl-3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine is unique due to its combined imidazole, benzimidazole, and pyridine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C16H14N6O |
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Molecular Weight |
306.32 g/mol |
IUPAC Name |
5-imidazol-1-yl-3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C16H14N6O/c1-23-11-2-3-13-14(7-11)21-16(20-13)12-6-10(8-19-15(12)17)22-5-4-18-9-22/h2-9H,1H3,(H2,17,19)(H,20,21) |
InChI Key |
ZCMBIMWGPALVPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C3=C(N=CC(=C3)N4C=CN=C4)N |
Origin of Product |
United States |
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